molecular formula C14H27NNaO3 B13863413 Sodium-N-Dodecanoylglycine

Sodium-N-Dodecanoylglycine

Cat. No.: B13863413
M. Wt: 280.36 g/mol
InChI Key: IPGHZTWGEWUWTK-UHFFFAOYSA-N
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Description

Sodium-N-Dodecanoylglycine, also known as N-Dodecanoylglycine, is an organic compound with the chemical formula C14H27NO3. It is a white solid that is soluble in ketone and ether solvents but almost insoluble in water. This compound is known for its good chemical and thermal stability . It is widely used in cosmetics, personal care products, and detergents due to its surfactant and emulsifying properties .

Preparation Methods

Sodium-N-Dodecanoylglycine can be synthesized through the reaction of lauroyl chloride with glycine. In this reaction, glycine reacts with lauroyl chloride to form this compound and hydrogen chloride as a by-product . The reaction conditions typically involve the use of an organic solvent and a base to neutralize the hydrogen chloride produced.

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Sodium-N-Dodecanoylglycine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the glycine moiety can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Sodium-N-Dodecanoylglycine involves its interaction with cell membranes and proteins. It acts as a surfactant, reducing the surface tension between different phases, which enhances the solubility and dispersion of compounds. Its molecular targets include lipid bilayers and membrane proteins, where it can alter membrane fluidity and permeability .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H27NNaO3

Molecular Weight

280.36 g/mol

InChI

InChI=1S/C14H27NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18;/h2-12H2,1H3,(H,15,16)(H,17,18);

InChI Key

IPGHZTWGEWUWTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(=O)O.[Na]

Origin of Product

United States

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